Cas no 1416439-82-1 ((6,6-Dimethylmorpholin-2-yl)methanol hydrochloride)

(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride 化学的及び物理的性質
名前と識別子
-
- (6,6-DIMETHYLMORPHOLIN-2-YL)METHANOL HCL
- (6,6-Dimethylmorpholin-2-yl)methanol hydrochloride
- (6,6-dimethylmorpholin-2-yl)methanol;hydrochloride
- BCP33986
- SB45628
- SB45955
- 2-Morpholinemethanol,6,6-dimethyl-,HCl
- (6,6-Dimethylmorpholin-2-yl)methanolhydrochloride
- 1416439-82-1
- 2-Morpholinemethanol, 6,6-dimethyl-, hydrochloride (1:1)
- AS-39103
- AKOS027330665
- MFCD22690361
- EN300-257038
-
- MDL: MFCD22690361
- インチ: 1S/C7H15NO2.ClH/c1-7(2)5-8-3-6(4-9)10-7;/h6,8-9H,3-5H2,1-2H3;1H
- InChIKey: JIPQEJGQWAORNN-UHFFFAOYSA-N
- SMILES: Cl.O1C(CO)CNCC1(C)C
計算された属性
- 精确分子量: 181.0869564g/mol
- 同位素质量: 181.0869564g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 3
- 重原子数量: 11
- 回転可能化学結合数: 1
- 複雑さ: 114
- 共价键单元数量: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 41.5
(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB447766-250 mg |
(6,6-Dimethylmorpholin-2-yl)methanol HCl; . |
1416439-82-1 | 250MG |
€518.20 | 2023-07-18 | ||
eNovation Chemicals LLC | Y1235962-1g |
2-Morpholinemethanol, 6,6-dimethyl-, hydrochloride (1:1) |
1416439-82-1 | 95% | 1g |
$795 | 2024-06-08 | |
TRC | D461418-50mg |
(6,6-Dimethylmorpholin-2-yl)methanol Hydrochloride |
1416439-82-1 | 50mg |
$ 230.00 | 2022-06-05 | ||
abcr | AB447766-1g |
(6,6-Dimethylmorpholin-2-yl)methanol HCl; . |
1416439-82-1 | 1g |
€1736.10 | 2025-02-20 | ||
Enamine | EN300-257038-2.5g |
(6,6-dimethylmorpholin-2-yl)methanol hydrochloride |
1416439-82-1 | 95% | 2.5g |
$1654.0 | 2024-06-18 | |
Alichem | A449037017-5g |
(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride |
1416439-82-1 | 97% | 5g |
2,138.24 USD | 2021-06-15 | |
TRC | D461418-10mg |
(6,6-Dimethylmorpholin-2-yl)methanol Hydrochloride |
1416439-82-1 | 10mg |
$ 70.00 | 2022-06-05 | ||
abcr | AB447766-1 g |
(6,6-Dimethylmorpholin-2-yl)methanol HCl; . |
1416439-82-1 | 1g |
€1,213.80 | 2023-07-18 | ||
Enamine | EN300-257038-5.0g |
(6,6-dimethylmorpholin-2-yl)methanol hydrochloride |
1416439-82-1 | 95% | 5.0g |
$2446.0 | 2024-06-18 | |
eNovation Chemicals LLC | Y1235962-250mg |
2-Morpholinemethanol, 6,6-dimethyl-, hydrochloride (1:1) |
1416439-82-1 | 95% | 250mg |
$330 | 2024-06-08 |
(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride 関連文献
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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5. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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8. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
(6,6-Dimethylmorpholin-2-yl)methanol hydrochlorideに関する追加情報
(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride: A Comprehensive Overview
The compound (6,6-Dimethylmorpholin-2-yl)methanol hydrochloride (CAS No. 1416439-82-1) is a specialized chemical entity that has garnered attention in various scientific and industrial domains. This compound belongs to the class of morpholine derivatives, which are widely recognized for their versatility in organic synthesis and their applications in pharmaceuticals, agrochemicals, and materials science. The hydrochloride salt form of this compound is particularly significant due to its enhanced solubility and stability, making it a preferred choice in research and development settings.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of (6,6-Dimethylmorpholin-2-yl)methanol hydrochloride. Researchers have explored various methodologies to optimize the production process, ensuring high yields and purity. One notable approach involves the use of asymmetric catalysis to control the stereochemistry of the molecule, which is critical for its biological activity. This has been a focal point in recent studies, as stereochemistry plays a pivotal role in drug design and efficacy.
The structural features of (6,6-Dimethylmorpholin-2-yl)methanol hydrochloride make it an attractive candidate for medicinal chemistry applications. The morpholine ring provides a rigid framework that can be further functionalized to enhance bioavailability and target specificity. For instance, the introduction of substituents at specific positions on the ring can modulate pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). Recent studies have demonstrated that derivatives of this compound exhibit promising anti-inflammatory and antioxidant activities, suggesting potential therapeutic applications.
In terms of physical properties, (6,6-Dimethylmorpholin-2-yl)methanol hydrochloride exhibits a melting point of approximately 180°C and a boiling point around 350°C under standard conditions. Its solubility in water is moderate, but it shows excellent solubility in organic solvents such as dichloromethane and acetonitrile. These properties make it suitable for use in various organic reactions, including nucleophilic substitutions and condensations.
The biological evaluation of (6,6-Dimethylmorpholin-2-yl)methanol hydrochloride has revealed its potential as a lead compound in drug discovery. Preclinical studies indicate that it possesses selective inhibitory activity against certain enzymes associated with inflammatory diseases. Furthermore, its ability to penetrate cellular membranes efficiently suggests that it could serve as a carrier for delivering therapeutic agents across biological barriers.
From an environmental perspective, the ecological impact of (6,6-Dimethylmorpholin-2-yl)methanol hydrochloride has been assessed through biodegradation studies. Results indicate that it undergoes rapid microbial degradation under aerobic conditions, minimizing its persistence in aquatic ecosystems. This is particularly important for its application in agrochemicals and other industries where environmental safety is a priority.
In conclusion, (6,6-Dimethylmorpholin-2-yl)methanol hydrochloride (CAS No. 1416439-82-1) stands out as a versatile and promising compound with diverse applications across multiple disciplines. Its unique chemical properties, combined with recent advancements in synthetic methods and biological evaluations, position it as a valuable tool in both academic research and industrial development.
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